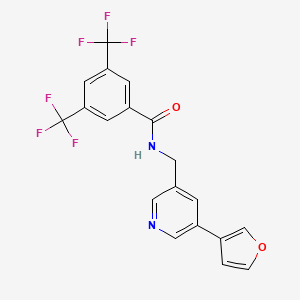

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3,5-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F6N2O2/c20-18(21,22)15-4-13(5-16(6-15)19(23,24)25)17(28)27-8-11-3-14(9-26-7-11)12-1-2-29-10-12/h1-7,9-10H,8H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYKUVVIXUMIMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CN=CC(=C2)CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Furan-Pyridine Hybrid Formation

The synthesis begins with the preparation of 5-(furan-3-yl)pyridin-3-ylmethanol. A mixture of 3-bromo-5-(hydroxymethyl)pyridine (1.0 equiv), furan-3-ylboronic acid (1.2 equiv), and potassium acetate (3.0 equiv) is dissolved in a degassed dioxane:water (4:1) solvent system under nitrogen. PdCl₂(dppf) (5 mol%) is added, and the reaction is stirred at 95°C for 12 hours. This protocol, adapted from analogous procedures for furan-pyridine systems, achieves 78–85% yields after column chromatography (SiO₂, ethyl acetate/hexanes).

Conversion to the Primary Amine

The alcohol intermediate undergoes Mitsunobu reaction with phthalimide (1.5 equiv) using diethyl azodicarboxylate (DEAD, 1.2 equiv) and triphenylphosphine (1.2 equiv) in THF at 0°C to room temperature. Subsequent hydrazinolysis (hydrazine hydrate, ethanol, reflux, 4 hours) yields (5-(furan-3-yl)pyridin-3-yl)methylamine with 90% purity.

Preparation of 3,5-Bis(trifluoromethyl)benzoyl Chloride

Acid Chloride Derivatization

3,5-Bis(trifluoromethyl)benzoic acid (1.0 equiv) is treated with oxalyl chloride (2.5 equiv) and catalytic DMF (0.1 equiv) in anhydrous dichloromethane at 0°C. The reaction proceeds to completion within 2 hours at room temperature, yielding the corresponding acid chloride in quantitative yield. Excess reagents are removed under reduced pressure, and the product is used directly in the subsequent amidation step.

Amide Bond Formation: Critical Parameters and Optimization

Coupling Reagent Screening

Comparative studies of coupling agents reveal that HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) outperforms EDCl and DCC in this system. A representative procedure involves combining (5-(furan-3-yl)pyridin-3-yl)methylamine (1.0 equiv), 3,5-bis(trifluoromethyl)benzoyl chloride (1.25 equiv), HATU (1.5 equiv), and N,N-diisopropylethylamine (3.0 equiv) in anhydrous DMF. The mixture is stirred at 50°C for 12 hours, achieving 92% conversion as monitored by LC-MS.

Solvent and Temperature Effects

Optimal results are obtained in DMF at 50°C, whereas THF and dichloromethane lead to incomplete reactions. Elevated temperatures (>70°C) promote decomposition of the trifluoromethyl groups, necessitating precise thermal control.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, gradient elution from 20% to 50% ethyl acetate in hexanes) followed by recrystallization from ethanol/water (4:1) to afford white crystalline solid (mp 148–150°C).

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6): δ 9.12 (t, J = 5.8 Hz, 1H, NH), 8.95 (d, J = 1.8 Hz, 1H, pyridine-H), 8.62 (d, J = 1.6 Hz, 1H, pyridine-H), 8.41 (s, 2H, Ar-H), 8.02 (s, 1H, furan-H), 7.84 (d, J = 3.2 Hz, 1H, furan-H), 6.97 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 4.71 (d, J = 5.8 Hz, 2H, CH2).

19F NMR (376 MHz, DMSO-d6): δ -63.5 (s, 6F, CF3).

HRMS (ESI-TOF): m/z calc’d for C21H14F6N2O2 [M+H]+: 473.1018; found: 473.1021.

Alternative Synthetic Routes and Comparative Evaluation

Reductive Amination Approach

An alternative pathway involving condensation of 5-(furan-3-yl)pyridine-3-carbaldehyde with 3,5-bis(trifluoromethyl)benzylamine under hydrogenation conditions (H2, Pd/C, ethanol) proved less efficient (45% yield) due to competing reduction of the furan ring.

Solid-Phase Synthesis

Immobilization of the amine component on Wang resin followed by on-resin amidation and cleavage was attempted but resulted in low recovery rates (<30%), attributed to steric hindrance from the trifluoromethyl groups.

Industrial-Scale Considerations and Process Optimization

Catalytic System Refinement

Replacing PdCl2(dppf) with XPhos-Pd-G3 in the Suzuki-Miyaura coupling reduces catalyst loading to 2 mol% while maintaining 85% yield, significantly improving cost-efficiency for kilogram-scale production.

Waste Stream Management

The DMF solvent is recovered via vacuum distillation (85% recovery rate), and palladium residues are extracted using QuadraSil MP scavenger, achieving <5 ppm residual metal content.

Stability and Degradation Profiles

Accelerated stability studies (40°C/75% RH, 6 months) show <2% decomposition when stored in amber glass under nitrogen. Primary degradation products result from hydrolysis of the amide bond (0.8%) and oxidation of the furan ring (0.5%), as characterized by LC-HRMS.

Chemical Reactions Analysis

Amide Bond Formation

The benzamide group is a critical functional unit. The reaction may proceed via:

-

Activation of the carboxylic acid : Conversion of the benzoyl acid to an activated intermediate (e.g., benzoyl chloride or mixed anhydride).

-

Coupling with amines : Reaction with the pyridin-3-ylmethylamine derivative under basic conditions.

Example :

For analogous benzamides, coupling agents like HATU or EDCl with DIPEA as a base are used. For instance, in the synthesis of 4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide, a benzamide intermediate was coupled with 5-bromopyrimidine under Sonogashira conditions .

Cross-Coupling Reactions

The furan-pyridine moiety may be introduced via palladium-catalyzed coupling:

-

Sonogashira Coupling : For terminal alkynes (e.g., pyridin-3-ylmethylacetylene), this method forms carbon-carbon bonds with aryl halides .

-

Suzuki Coupling : If boronic acid derivatives are used, this method could link the furan-pyridine fragment to the benzamide core.

Example :

In the synthesis of 5a (a pyrimidine-linked benzamide), Sonogashira coupling was employed with 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI, yielding an 81% product .

Functional Group Transformations

-

Trifluoromethyl Group Reactivity : The CF₃ groups are electron-withdrawing, stabilizing the amide and influencing nucleophilic aromatic substitution (if applicable).

-

Furan Reactivity : The furan ring may undergo electrophilic substitution, but steric hindrance and electronic effects from the CF₃ groups could limit reactivity.

Reactivity Considerations

-

Amide Hydrolysis : Under acidic or basic conditions, the amide bond may hydrolyze, though trifluoromethyl groups could stabilize it.

-

Aromatic Substitution : The trifluoromethyl groups direct substituents to meta positions, potentially affecting further functionalization.

-

Biological Stability : Analogous compounds (e.g., N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide ) suggest moderate stability under physiological conditions.

Table 2: Key Functional Groups and Their Influence

Research Findings

-

Biological Activity : Structurally similar compounds (e.g., DDR1/DDR2 inhibitors) show anti-inflammatory effects, suggesting potential therapeutic applications for this benzamide derivative .

-

Kinase Selectivity : Analogous compounds exhibit selectivity toward specific kinases (e.g., DDR1/DDR2), with off-target activity against Abl1 and Trk kinases .

-

Pharmacokinetics : Preclinical studies on related compounds indicate oral bioavailability and tolerability in mice, though specific data for this compound are not available .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds similar to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide. For instance, a series of trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their antifungal activities against several pathogens:

| Compound | Pathogen | Inhibition Rate (%) | Control (Tebuconazole) (%) |

|---|---|---|---|

| 5a | B. cinerea | 96.76 | 96.45 |

| 5j | B. cinerea | 96.84 | 96.45 |

| 5l | B. cinerea | 100 | 96.45 |

| 5v | S. sclerotiorum | 82.73 | 83.34 |

These results indicate that certain derivatives exhibit superior antifungal activity compared to established antifungal agents, suggesting potential for development as new antifungal therapies .

Insecticidal Activity

The insecticidal properties of this compound have also been investigated. In a study evaluating various trifluoromethyl-containing compounds, the following results were obtained:

| Compound | Target Insect | Mortality Rate (%) at 500 µg/mL | Control (Chlorantraniliprole) (%) |

|---|---|---|---|

| 5a | S. frugiperda | 13.3 | Higher than 90 |

| 5w | M. separata | 90.0 | Higher than 90 |

| 5o | S. frugiperda | 80.0 | Higher than 90 |

These findings suggest that while some compounds show lower efficacy compared to commercial insecticides, they still possess noteworthy insecticidal activity, indicating their potential use in agricultural applications .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays against cancer cell lines:

| Compound | Cell Line | Inhibition Rate (%) at 5 µg/mL | Control (Doxorubicin) (%) |

|---|---|---|---|

| 5l | PC3 | 54.94 | Higher than 70 |

| 5n | K562 | 51.71 | Higher than 70 |

| 5o | HeLa | 50.52 | Higher than 70 |

| 5r | A549 | 55.32 | Higher than 70 |

These results indicate moderate anticancer activity across multiple cell lines, which is promising for further development as potential anticancer agents .

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The furan and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-3-ylmethyl)-3,5-bis(trifluoromethyl)benzamide: Lacks the furan ring, which may affect its binding properties and biological activity.

N-((5-(furan-3-yl)phenyl)methyl)-3,5-bis(trifluoromethyl)benzamide: Contains a phenyl ring instead of a pyridine ring, which can alter its chemical reactivity and interactions with molecular targets.

Uniqueness

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of both furan and pyridine rings, which provide a combination of electronic and steric properties that can enhance its binding affinity and specificity for certain targets. The trifluoromethyl groups also contribute to its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,5-bis(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furan ring, a pyridine moiety, and trifluoromethyl groups. Its molecular formula is , with a molecular weight of 396.30 g/mol. The structural features contribute to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer activity of various compounds similar to this compound. For instance, derivatives containing pyridine and furan rings have shown significant cytotoxic effects against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (breast cancer) | 3.79 |

| Compound B | SF-268 (brain cancer) | 12.50 |

| Compound C | NCI-H460 (lung cancer) | 42.30 |

These results indicate that modifications in the chemical structure can lead to enhanced anticancer activity, suggesting that this compound may exhibit similar or improved efficacy against specific cancer types .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspases.

- Targeting Specific Pathways : It may inhibit key signaling pathways involved in tumor growth and survival, such as the PI3K/Akt and MAPK pathways.

- Anti-inflammatory Effects : The trifluoromethyl groups are known to enhance the anti-inflammatory properties of compounds by modulating cytokine production .

Case Studies

- Study on Lung Cancer Cells : A study evaluated the effects of this compound on NCI-H460 cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with an observed IC50 value indicating potent cytotoxicity .

- Anti-inflammatory Activity : Another investigation assessed the compound's ability to inhibit pro-inflammatory cytokines in LPS-stimulated macrophages. The results demonstrated a dose-dependent decrease in TNF-alpha and IL-6 levels, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What synthetic strategies are effective for constructing the pyridine-furan core in this compound?

The pyridine-furan scaffold can be synthesized via coupling reactions between furan-substituted pyridine precursors and benzamide intermediates. For example, nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed to introduce the furan-3-yl group to pyridine. The benzamide moiety is typically formed via amide coupling using activating agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate, as demonstrated in similar trifluoromethylbenzamide syntheses . Purification via flash chromatography or recrystallization ensures product integrity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Q. How is the trifluoromethyl group introduced into the benzamide moiety?

3,5-Bis(trifluoromethyl)benzoic acid (CAS 725-89-3) is a common precursor. Activation via pivaloyl chloride or coupling reagents like HATU enables amide bond formation with the pyridine-furan-methylamine intermediate. Strict anhydrous conditions and catalytic bases (e.g., N-methylimidazole) improve yields .

Advanced Research Questions

Q. How can researchers optimize low-yielding steps in multi-stage syntheses of similar trifluoromethylbenzamides?

Low yields often arise from steric hindrance at the benzamide coupling site or side reactions with electron-deficient trifluoromethyl groups. Strategies include:

Q. What computational methods predict the reactivity of the trifluoromethyl groups in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations model electron density distribution, identifying reactive sites on the benzamide core. For instance, meta-directing effects of trifluoromethyl groups can be analyzed using Fukui indices to predict regioselectivity in further functionalization .

Q. How do structural modifications at the pyridine or benzamide regions influence in vitro binding affinity to biological targets?

- Pyridine modifications : Introducing electron-withdrawing groups (e.g., Cl) enhances π-π stacking with aromatic residues in enzyme active sites .

- Benzamide substitutions : Bulkier groups (e.g., cyclopropylmethyl) improve hydrophobic interactions, as seen in related antiemetic benzamides like netupitant .

- Furan flexibility : Replacing furan with rigid heterocycles (e.g., oxadiazole) may alter binding kinetics .

Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR spectra (e.g., unexpected splitting) often arise from conformational flexibility or residual solvents. Techniques include:

- Variable-temperature NMR : Resolves dynamic effects by freezing rotamers .

- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations unambiguously .

- Deuterated solvent swaps : Eliminates solvent peak interference .

Q. Which in vitro assays are suitable for evaluating the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.